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molecular formula C10H9NO B1592948 6-Methylquinolin-3-OL CAS No. 315228-46-7

6-Methylquinolin-3-OL

Cat. No. B1592948
M. Wt: 159.18 g/mol
InChI Key: BSNXPXPWIJKKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583157B2

Procedure details

A solution of 3-Amino-6-methylquinoline [(1.21 g, 7.65 mmol), prepared according to J Chem. Soc. 2024-2027 (1948) Morley et al..] in 6N H2SO4 (25 mL) was cooled in an ice bath. To the solution NaNO2 (560 mg, 8.10 mmol) in water (2 mL) was added and stirred for 30 min at 0° C. Separately 5% H2SO4 was refluxed and above Diazo reaction mixture was added to this refluxing solution. After 30 min the reaction mixture was cooled to room temperature, and was neutralized by 6N NaOH. The resulting insoluble material was collected by filtration. This solid was recrystallized by CHCl3/AcOEt to afford compound (92) (348 mg, 29%).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
560 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
29%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH3:12])=[CH:7][CH:6]=2.N([O-])=[O:14].[Na+].[OH-].[Na+]>OS(O)(=O)=O.O>[OH:14][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH3:12])=[CH:7][CH:6]=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
NC=1C=NC2=CC=C(C=C2C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
560 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to this refluxing solution
TEMPERATURE
Type
TEMPERATURE
Details
After 30 min the reaction mixture was cooled to room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting insoluble material was collected by filtration
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized by CHCl3/AcOEt

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C=NC2=CC=C(C=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 348 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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